Fenpiprano

Descripción general

Descripción

Synthesis Analysis

Fenpiprane's synthesis involves novel and efficient methods. A notable approach includes a cascade synthesis via rhodium-catalyzed hydroaminomethylation of 1,1-diphenylethene, leveraging a rhodium catalytic system with Naphos as a ligand. This method provides an atom-economic and environmentally benign pathway to fenpiprane production (Li et al., 2013). Additionally, the synthesis of cyclic amines, including Fenpiprane, through iron-catalyzed hydrosilylation of diacids in the presence of amines, presents a chemoselective strategy for creating N-substituted cyclic amines (Wei et al., 2020).

Aplicaciones Científicas De Investigación

Tratamiento de Trastornos Gastrointestinales Funcionales

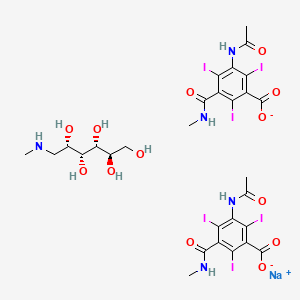

El Fenpiprano se ha utilizado en el tratamiento de trastornos gastrointestinales funcionales {svg_1}. Estos trastornos se caracterizan por síntomas gastrointestinales persistentes y recurrentes sin ninguna anormalidad estructural o bioquímica discernible. La eficacia del this compound en este campo proviene de su acción farmacológica sobre el tracto gastrointestinal, proporcionando alivio sintomático.

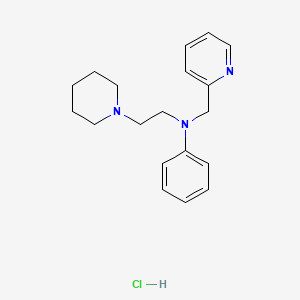

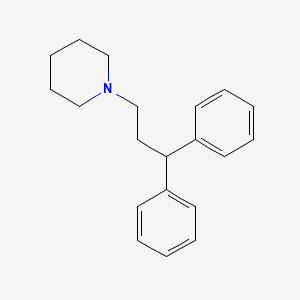

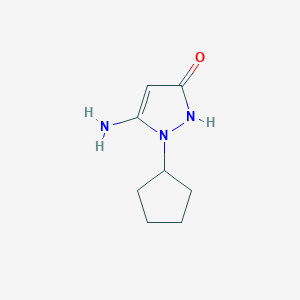

Síntesis de Derivados de Piperidina

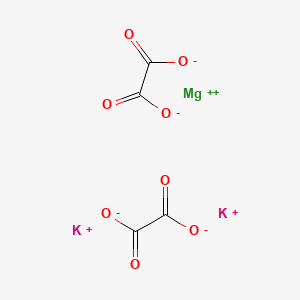

El compuesto sirve como precursor en la síntesis de varios derivados de piperidina {svg_2}. Las estructuras de piperidina son significativas en la química medicinal, ya que están presentes en numerosos productos farmacéuticos y alcaloides. La síntesis de estos derivados es crucial para el desarrollo de nuevos fármacos y la comprensión de sus interacciones a nivel molecular.

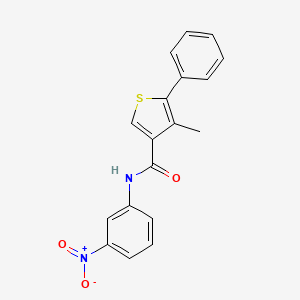

Aplicaciones Farmacológicas

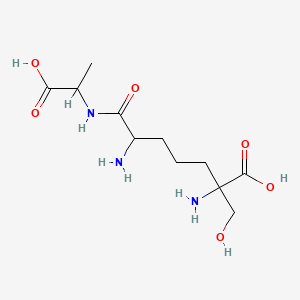

La estructura del this compound es beneficiosa para crear compuestos farmacológicamente activos. Su porción de piperidina es un elemento común en muchos fármacos, y las modificaciones de la estructura del this compound pueden conducir al desarrollo de nuevos agentes terapéuticos con posibles aplicaciones en el tratamiento de una gama de enfermedades {svg_3}.

Efectos Antiproliferativos y Antimetastásicos

Los derivados de piperidina, incluido el this compound, se han estudiado por sus efectos antiproliferativos y antimetastásicos en varios tipos de cáncer {svg_4}. La investigación en esta área se centra en comprender cómo estos compuestos pueden inhibir el crecimiento de las células cancerosas y prevenir la propagación de los tumores.

Síntesis Atómica-Económica de Fármacos

El this compound está involucrado en la síntesis atómica-económica de productos farmacéuticos {svg_5}. Este enfoque tiene como objetivo maximizar la incorporación de todos los materiales utilizados en el proceso en el producto final, reduciendo el desperdicio y mejorando la sostenibilidad ambiental.

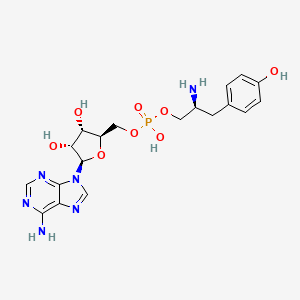

Desarrollo de Inhibidores de la Colinesterasa

Los compuestos derivados del this compound se han explorado por su actividad inhibitoria dual de la colinesterasa {svg_6}. Estos inhibidores son importantes en el tratamiento de enfermedades neurodegenerativas como el Alzheimer, donde pueden ayudar a aumentar los niveles de neurotransmisores en el cerebro.

Exploración del Diseño de Fármacos Basados en Piperidina

El núcleo de piperidina del this compound es un interés clave en el diseño de fármacos debido a su presencia en muchos compuestos farmacológicamente activos. Los investigadores utilizan el this compound para desarrollar nuevos fármacos con mayor eficacia y menos efectos secundarios {svg_7}.

Estudio de los Alcaloides de Piperidina

La estructura del this compound es similar a la de los alcaloides naturales de piperidina, que son conocidos por sus propiedades terapéuticas. Los estudios sobre el this compound contribuyen a la comprensión más amplia de estos alcaloides y sus posibles aplicaciones en medicina {svg_8}.

Análisis Bioquímico

Biochemical Properties

Fenpiprane plays a significant role in biochemical reactions, particularly in the gastrointestinal system. It interacts with various enzymes, proteins, and other biomolecules to exert its therapeutic effects. Fenpiprane is known to interact with parasympatholytic agents, which help in reducing gastrointestinal motility and secretions . The nature of these interactions involves binding to specific receptors on the surface of gastrointestinal cells, thereby inhibiting the action of acetylcholine and other neurotransmitters involved in gastrointestinal motility .

Cellular Effects

Fenpiprane has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In gastrointestinal cells, Fenpiprane reduces the activity of acetylcholine receptors, leading to decreased motility and secretion . This modulation of cell signaling pathways results in altered gene expression patterns, which contribute to the therapeutic effects of Fenpiprane in treating functional gastrointestinal disorders .

Molecular Mechanism

The molecular mechanism of Fenpiprane involves its binding interactions with specific biomolecules. Fenpiprane acts as an antagonist to acetylcholine receptors, inhibiting their activation and subsequent signaling cascades . This inhibition leads to a decrease in gastrointestinal motility and secretion. Additionally, Fenpiprane may influence gene expression by modulating transcription factors and other regulatory proteins involved in gastrointestinal function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Fenpiprane have been observed to change over time. The stability and degradation of Fenpiprane are critical factors that influence its long-term effects on cellular function. Studies have shown that Fenpiprane remains stable under controlled conditions, with minimal degradation over time . Long-term exposure to Fenpiprane in in vitro and in vivo studies has demonstrated sustained therapeutic effects on gastrointestinal cells, with no significant adverse effects observed .

Dosage Effects in Animal Models

The effects of Fenpiprane vary with different dosages in animal models. At therapeutic doses, Fenpiprane effectively reduces gastrointestinal motility and secretion without causing significant adverse effects . At higher doses, Fenpiprane may exhibit toxic effects, including irregular respiration, stupor, and decreased spontaneous activity . These threshold effects highlight the importance of careful dosage management in clinical settings.

Metabolic Pathways

Fenpiprane is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism and elimination from the body. The primary metabolic pathway of Fenpiprane involves its conversion to inactive metabolites through hepatic enzymes . These metabolites are then excreted via the urine and feces . The effects of Fenpiprane on metabolic flux and metabolite levels are crucial for understanding its pharmacokinetics and optimizing its therapeutic use.

Transport and Distribution

The transport and distribution of Fenpiprane within cells and tissues are mediated by specific transporters and binding proteins. Fenpiprane is rapidly absorbed into the bloodstream and distributed to target tissues, including the gastrointestinal tract . The localization and accumulation of Fenpiprane in these tissues are essential for its therapeutic effects. Studies have shown that Fenpiprane exhibits a biphasic distribution pattern, with an initial rapid phase followed by a slower phase of distribution .

Subcellular Localization

The subcellular localization of Fenpiprane is critical for its activity and function. Fenpiprane is primarily localized in the cytoplasm of gastrointestinal cells, where it interacts with acetylcholine receptors and other target proteins The targeting signals and post-translational modifications that direct Fenpiprane to specific compartments or organelles are essential for its therapeutic effects

Propiedades

IUPAC Name |

1-(3,3-diphenylpropyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N/c1-4-10-18(11-5-1)20(19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21/h1-2,4-7,10-13,20H,3,8-9,14-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXJPYHDHJZJWRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10188883 | |

| Record name | Fenpiprane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3540-95-2 | |

| Record name | Fenpiprane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3540-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenpiprane [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003540952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenpiprane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13439 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fenpiprane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10188883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FENPIPRANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S2FVB1RL5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the innovative approaches for synthesizing Fenpiprane highlighted in recent research?

A1: Recent research reveals two innovative catalytic approaches for Fenpiprane synthesis:

- Rhodium-catalyzed hydroaminomethylation: This method utilizes a rhodium catalyst with Naphos as a ligand to facilitate the hydroaminomethylation of 1,1-diphenylethene, leading to Fenpiprane formation []. This approach is lauded for its atom economy and environmentally friendly nature.

- Iron-catalyzed hydrosilylation: This strategy utilizes readily available dicarboxylic acids and amines as starting materials, with hydrosilanes serving as the hydride source []. This iron-catalyzed one-pot hydrosilylation reaction allows for the synthesis of various N-substituted cyclic amines, including Fenpiprane. The reaction proceeds through a chemoselective pathway and employs dimethyl carbonate, a green solvent.

Q2: How does the lateral sodiation method contribute to the synthesis of Fenpiprane and other complex molecules?

A2: The lateral sodiation method, employing on-demand generated (2-ethylhexyl)sodium, offers a versatile route for synthesizing benzylic sodium organometallics []. This method, applied in both batch and continuous flow settings, allows for the preparation of Fenpiprane and other complex molecules, including:

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2s,3s)-3-(Benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B1207528.png)